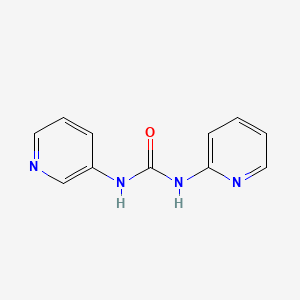
N-2-pyridinyl-N'-3-pyridinylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-pyridinyl-N'-3-pyridinylurea, also known as PP242, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a key regulator of cellular growth and metabolism, and dysregulation of this pathway has been implicated in various diseases, including cancer, metabolic disorders, and neurological disorders. PP242 has shown promise as a potential therapeutic agent for these diseases, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
N-2-pyridinyl-N'-3-pyridinylurea targets the mTOR signaling pathway by binding to the ATP-binding site of mTOR kinase. This binding inhibits the activity of mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which are key regulators of cellular growth and metabolism. Inhibition of mTORC1 and mTORC2 by N-2-pyridinyl-N'-3-pyridinylurea leads to inhibition of protein synthesis, cell cycle progression, and cell survival, and induction of apoptosis.
Biochemical and Physiological Effects
N-2-pyridinyl-N'-3-pyridinylurea has been shown to have various biochemical and physiological effects in different disease models. In cancer, N-2-pyridinyl-N'-3-pyridinylurea has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. N-2-pyridinyl-N'-3-pyridinylurea has also been shown to inhibit angiogenesis and metastasis in cancer models.
In metabolic disorders, N-2-pyridinyl-N'-3-pyridinylurea has been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake and glycogen synthesis in skeletal muscle and liver. N-2-pyridinyl-N'-3-pyridinylurea has also been shown to reduce lipogenesis and increase lipolysis in adipose tissue, leading to reduced adiposity.
In neurological disorders, N-2-pyridinyl-N'-3-pyridinylurea has been shown to reduce neuroinflammation and oxidative stress, and improve synaptic plasticity and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-2-pyridinyl-N'-3-pyridinylurea has several advantages as a tool compound for studying the mTOR pathway. It is a potent and selective inhibitor of mTOR kinase, with IC50 values in the low nanomolar range. N-2-pyridinyl-N'-3-pyridinylurea also has good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.
However, N-2-pyridinyl-N'-3-pyridinylurea also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and toxicity have not been fully evaluated. N-2-pyridinyl-N'-3-pyridinylurea also has some off-target effects, including inhibition of other kinases such as PI3K and DNA-PK.
Zukünftige Richtungen
There are several future directions for research on N-2-pyridinyl-N'-3-pyridinylurea and the mTOR pathway. One direction is to further elucidate the role of mTOR signaling in various diseases, and to identify new therapeutic targets in this pathway. Another direction is to develop more selective and potent inhibitors of mTOR kinase, with fewer off-target effects. Finally, future research could focus on developing combination therapies using N-2-pyridinyl-N'-3-pyridinylurea and other agents to enhance the efficacy of cancer treatment or metabolic disorder management.
Synthesemethoden
N-2-pyridinyl-N'-3-pyridinylurea can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2,6-dichloro-3-nitropyridine, which is then reacted with 3-aminopyridine to form 2,6-dichloro-3-(3-pyridinyl)pyridine. This compound is then reacted with N,N'-diisopropylcarbodiimide and N,N-diethylformamide to form N-2-pyridinyl-N'-3-pyridinylurea.
Wissenschaftliche Forschungsanwendungen
N-2-pyridinyl-N'-3-pyridinylurea has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-2-pyridinyl-N'-3-pyridinylurea has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. N-2-pyridinyl-N'-3-pyridinylurea has also been shown to enhance the efficacy of chemotherapy and radiation therapy in these cancers.
In metabolic disorders, N-2-pyridinyl-N'-3-pyridinylurea has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. N-2-pyridinyl-N'-3-pyridinylurea has also been shown to reduce liver fat accumulation and improve liver function in these models.
In neurological disorders, N-2-pyridinyl-N'-3-pyridinylurea has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
1-pyridin-2-yl-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11(14-9-4-3-6-12-8-9)15-10-5-1-2-7-13-10/h1-8H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJGLRLNQAOGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354825 |
Source


|
| Record name | 1-pyridin-2-yl-3-pyridin-3-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75322-51-9 |
Source


|
| Record name | 1-pyridin-2-yl-3-pyridin-3-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5820023.png)
![methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5820025.png)
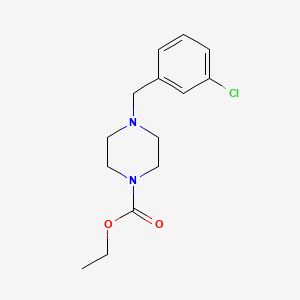
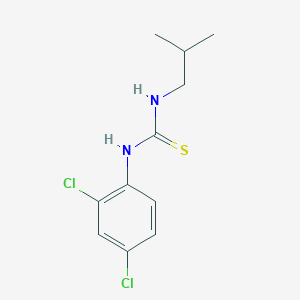
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)

![1-{[(4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5820078.png)

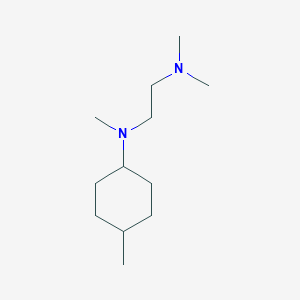
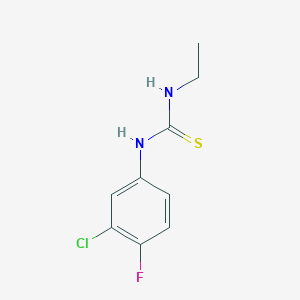
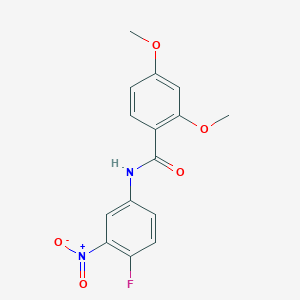
![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)